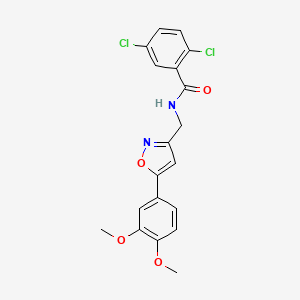

2,5-dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dichloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzamide, also known as DCMIX, is a chemical compound that has been synthesized and studied in recent years for its potential applications in scientific research. This compound has shown promising results in various experiments, making it a topic of interest for researchers.

Aplicaciones Científicas De Investigación

Isoxazole and Benzamide Derivatives in Research

Structural Studies and Molecular Interactions : Compounds with isoxazole groups and benzamide derivatives have been studied for their structural properties, such as planarity and molecular interactions. For example, research on isoxazole-amide structures has highlighted the importance of intramolecular hydrogen bonding in determining molecular conformation, which can influence the compound's reactivity and interaction with biological targets (Rodier et al., 1993).

Pharmaceutical Applications : Several benzamide derivatives have been investigated for their potential pharmaceutical applications, including as anti-inflammatory, analgesic, and anticancer agents. These studies often focus on modifying the benzamide core to enhance biological activity or selectivity for specific targets. For instance, novel benzodifuranyl compounds derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Ectoparasiticide Development : Research into isoxazoline amide benzoxaboroles has led to the identification of compounds with significant ectoparasiticide activity, suitable for treating tick and flea infestations in animals. This highlights the utility of isoxazole and benzamide derivatives in developing veterinary medicines (Zhang et al., 2016).

Antimicrobial and Antitubercular Activities : The synthesis of novel compounds incorporating isoxazole and benzamide moieties has also been explored for antimicrobial and antitubercular activities. These studies contribute to the search for new treatments against resistant microbial strains and tuberculosis (Dighe et al., 2012).

Agricultural Applications : Beyond pharmaceuticals, benzamide derivatives have been investigated for their potential as herbicides, demonstrating the broad applicability of these compounds in various sectors, including agriculture (Viste et al., 1970).

Mecanismo De Acción

Target of Action

The compound contains an isoxazole ring, which is a common feature in many bioactive molecules. Isoxazole derivatives have been found to interact with various targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action would depend on the specific target the compound interacts with. Generally, compounds like this can bind to their target, altering its function and leading to downstream effects .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs work by interacting with biochemical pathways, either by blocking or enhancing certain steps .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to a variety of cellular effects, depending on the biological context .

Propiedades

IUPAC Name |

2,5-dichloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-22-19(24)14-8-12(20)4-5-15(14)21/h3-9H,10H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLPEFMCXPZAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)